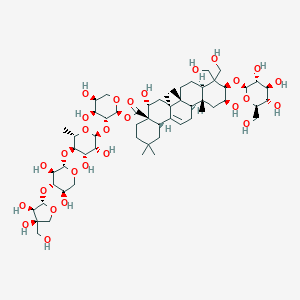

Platycodin D

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBWUNOAQPMRBA-NDTOZIJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021773 | |

| Record name | Platycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-68-8 | |

| Record name | Platycodin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58479-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLATYCODIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Platycodin D: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorus, has emerged as a molecule of significant interest in the pharmaceutical and biomedical fields. Possessing a wide spectrum of pharmacological properties, this compound has been extensively investigated for its potent anti-cancer, anti-inflammatory, neuroprotective, and other biological activities. This technical guide provides an in-depth overview of the multifaceted biological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-Cancer Activity

This compound exhibits robust anti-tumor effects across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| Lung Cancer | H1299 | 7.8 | 48 | [1] |

| H2030 | 9.6 | 48 | [1] | |

| A549 | 10.3 | 48 | [1] | |

| Hepatocellular Carcinoma | BEL-7402 | 37.70 (µmol/L) | 24 | [2] |

| Intestinal Cancer | Caco-2 | 24.6 | Not Specified | [3] |

| Gastric Cancer | SGC-7901 | 18.6 ± 3.9 | Not Specified | [3] |

| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 | [3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several critical signaling pathways.

This compound inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.[4] This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.

Figure 1: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.

This compound can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in inducing apoptosis and autophagy.[5][6]

References

- 1. This compound facilitates antiviral immunity through inhibiting cytokine storm via targeting K63-linked TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]

- 6. This compound induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Platycodin D and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycodin D, a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, and its structural analogs have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and antiviral effects, are intrinsically linked to their molecular structure. A comprehensive understanding of the structural characteristics of these compounds is therefore paramount for structure-activity relationship (SAR) studies, mechanism of action elucidation, and the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structural characterization of this compound and its key derivatives, focusing on the application of modern spectroscopic and analytical techniques. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound belongs to the oleanane-type triterpenoid saponins, a class of natural products characterized by a pentacyclic triterpene aglycone linked to one or more sugar moieties. The structural diversity within this family, arising from variations in the aglycone skeleton, the type and number of sugar residues, and the presence of acyl groups, leads to a wide spectrum of biological activities. The precise characterization of these complex structures is a critical step in harnessing their therapeutic potential. This guide will detail the methodologies and present key data for the structural elucidation of this compound and its derivatives.

Structural Characterization Techniques

The structural determination of this compound and its derivatives relies on a combination of advanced analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing vicinal proton relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments, including the aglycone and sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable information about the structure of the aglycone and the sequence of the sugar chains. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of these polar, non-volatile compounds.

X-ray Crystallography

While being the definitive method for determining the three-dimensional structure of a molecule, obtaining suitable crystals of complex natural products like this compound can be challenging. To date, no publicly available crystal structure of this compound has been found in the searched literature.

Data Presentation

General Structure of this compound

This compound consists of an oleanane-type aglycone, platycodigenin, linked to a glucose molecule at the C-3 position and a branched oligosaccharide chain at the C-28 position.

Caption: General structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive compilation of quantitative data is essential for the identification and comparison of this compound and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Key NMR Solvent |

| This compound | C₅₇H₉₂O₂₈ | 1225.3 | Data not available | Data not available | Pyridine-d₅ |

| Platycodin D2 | C₆₃H₁₀₂O₃₃ | 1387.46 | Data not available | Data not available | Data not available |

| Platycodin D3 | Data not available | Data not available | Data not available | Data not available | Pyridine-d₅ |

| Deapiothis compound | Data not available | Data not available | Data not available | Data not available | Pyridine-d₅ |

Note: Comprehensive experimental data for melting points and specific rotations for a wide range of derivatives are not consistently available in the surveyed literature.

¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts are highly characteristic and provide a fingerprint for the carbon skeleton of the aglycone and the sugar residues. The following table presents a comparison of the aglycone ¹³C NMR data for this compound and a related derivative in pyridine-d₅.

| Carbon No. | This compound (δc, ppm) | Deapiothis compound (δc, ppm) |

| 1 | 38.9 | 38.8 |

| 2 | 69.1 | 69.0 |

| 3 | 86.5 | 86.4 |

| 4 | 43.5 | 43.4 |

| 5 | 47.7 | 47.6 |

| 6 | 18.2 | 18.1 |

| 7 | 33.1 | 33.0 |

| 8 | 40.0 | 39.9 |

| 9 | 47.1 | 47.0 |

| 10 | 37.0 | 36.9 |

| 11 | 23.7 | 23.6 |

| 12 | 122.6 | 122.5 |

| 13 | 144.1 | 144.0 |

| 14 | 42.1 | 42.0 |

| 15 | 28.2 | 28.1 |

| 16 | 74.0 | 73.9 |

| 17 | 41.7 | 41.6 |

| 18 | 46.1 | 46.0 |

| 19 | 41.7 | 41.6 |

| 20 | 30.7 | 30.6 |

| 21 | 34.0 | 33.9 |

| 22 | 33.1 | 33.0 |

| 23 | 64.2 | 64.1 |

| 24 | 14.9 | 14.8 |

| 25 | 17.5 | 17.4 |

| 26 | 17.5 | 17.4 |

| 27 | 26.1 | 26.0 |

| 28 | 176.7 | 176.6 |

| 29 | 33.1 | 33.0 |

| 30 | 23.7 | 23.6 |

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from the roots of Platycodon grandiflorum.

Caption: General workflow for extraction and isolation.

Detailed Methodology:

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are ground into a coarse powder.

-

Extraction: The powdered material is extracted with an aqueous solution of methanol or ethanol (e.g., 70-80%) using methods such as maceration, reflux, or ultrasonication to enhance extraction efficiency.[1]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to obtain a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. An initial wash with a non-polar solvent like n-hexane removes lipids and other non-polar compounds. Subsequent partitioning with a more polar solvent, such as n-butanol, selectively extracts the saponins.[1]

-

Chromatographic Purification: The saponin-rich fraction is subjected to column chromatography. Silica (B1680970) gel is commonly used for normal-phase separation, while C18-bonded silica is used for reversed-phase chromatography. A gradient elution system is typically employed to separate the different platycosides.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound and its derivatives is often achieved using preparative HPLC, which offers high resolution and yields compounds of high purity.[2]

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically pyridine-d₅, which is an excellent solvent for saponins.

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) spectra.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: this compound's inhibition of the NF-κB pathway.

This compound can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.

Anti-cancer Activity: Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[5][6] this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cells by suppressing this pathway.[7][8][9]

Caption: this compound's suppression of the PI3K/Akt pathway.

This compound can inhibit the phosphorylation of both PI3K and Akt, leading to the reduced activation of downstream effectors like mTOR.[5] This suppression of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Conclusion

The structural characterization of this compound and its derivatives is a multifaceted process that requires the synergistic application of advanced spectroscopic and analytical techniques. NMR spectroscopy and mass spectrometry are the cornerstones of this endeavor, providing detailed insights into the molecular architecture of these complex saponins. The data and methodologies presented in this guide offer a foundational resource for researchers aiming to isolate, identify, and further investigate the pharmacological potential of this important class of natural products. A thorough understanding of their structure is the critical first step in unlocking their full therapeutic promise and in the development of novel, effective, and safe medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of this compound on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by this compound in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 9. This compound inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycodin D as a potential therapeutic agent for neurodegenerative diseases

Platycodin D: A Potential Therapeutic Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases are complex and multifaceted, involving amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, neuroinflammation, oxidative stress, and mitochondrial dysfunction.[1][2][3] Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target the underlying disease mechanisms. This compound (PD), a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorus, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties demonstrated in a range of preclinical models.[4][5] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex biological interactions.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple critical signaling pathways. Its ability to simultaneously target neuroinflammation, oxidative stress, apoptosis, and protein aggregation makes it a compelling multi-target therapeutic candidate.

1. Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia, is a key driver of neurodegeneration.[6] this compound has been shown to potently suppress inflammatory responses in the brain through several mechanisms:

-

Inhibition of the TLR4/NF-κB Pathway: this compound attenuates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in Aβ-stimulated microglial cells by inhibiting the Toll-like receptor 4 (TLR4) and subsequent nuclear factor-kappa B (NF-κB) signaling.[7][8]

-

Activation of the LXRα–ABCA1 Pathway: It can activate the Liver X receptor α (LXRα), which promotes cholesterol efflux via the ABCA1 transporter. This disrupts the formation of lipid rafts, which are essential for TLR4 signaling in microglia, thereby inhibiting the inflammatory cascade.[6]

-

Inhibition of the cGAS-STING Pathway: In Alzheimer's models, this compound has been found to inhibit the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway.[3][9] Activation of this pathway exacerbates neuroinflammation, and its inhibition by PD leads to reduced inflammatory cytokine production and amelioration of Aβ pathology.[3]

2. Antioxidant and Anti-Apoptotic Effects

Oxidative stress and subsequent neuronal apoptosis are central to the pathogenesis of neurodegenerative diseases.[1][10] this compound counters these processes by:

-

Activation of the Nrf2/HO-1 Pathway: this compound promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7][11] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage.[7][8]

-

AMPK Activation: It stimulates AMP-activated protein kinase (AMPK) activity.[1] Activated AMPK helps to reduce reactive oxygen species (ROS) and inhibit apoptosis, thereby protecting neurons from oxidative injury.[1][8]

-

PI3K/Akt/mTOR Pathway Regulation: this compound provides neuroprotection in models of hypoxic-ischemic injury by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[10]

3. Modulation of Pathological Protein Aggregation and Cognitive Function

This compound directly addresses the core pathologies of Alzheimer's disease by impacting Aβ accumulation and improving cognitive function.

-

Reduction of Amyloid-β: Studies in APP/PS1 and 5XFAD transgenic mouse models of AD show that administration of this compound can attenuate the accumulation of Aβ in the brain.[3][8]

-

Cognitive Improvement: By mitigating neuroinflammation, oxidative stress, and Aβ burden, this compound has been shown to ameliorate cognitive deficits in various animal models, including those for Alzheimer's disease and type 2 diabetes-related cognitive impairment.[1][8][12] This is often linked to the regulation of pathways like PI3K/Akt/GSK3β, which is involved in inhibiting tau protein hyperphosphorylation.[12]

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the therapeutic potential of this compound.

Table 1: Summary of In Vivo Studies on this compound

| Model Organism/Type | Disease Model | This compound (PD) Dosage & Administration | Duration | Key Findings | Reference(s) |

| Mice | AlCl₃ + D-galactose-induced AD | 2.5, 5 mg/kg (p.o.) | - | Improved memory, recovered morphological changes in brain tissue. | [1] |

| 5XFAD Mice | Alzheimer's Disease | 5 mg/kg/day (p.o.) | 47 days | Restored nest-building behavior, alleviated memory deficits, reduced Aβ build-up. | [8][13] |

| APP/PS1 Mice | Alzheimer's Disease | Intracerebroventricular injection | - | Attenuated behavioral deficits, Aβ accumulation, and mitochondrial impairment. | [3] |

| T2DM Mice | Cognitive Impairment | 2.5 mg/kg | 4 weeks | Suppressed fasting blood glucose, improved insulin (B600854) secretion, ameliorated cognitive dysfunction. | [12] |

| ICR Mice | Single Dose Toxicity | Up to 2000 mg/kg (p.o.) | 14 days | No treatment-related mortality or clinical signs of toxicity. | [14][15] |

Table 2: Summary of In Vitro Studies on this compound

| Cell Line | Insult/Model | This compound (PD) Concentration | Key Findings | Reference(s) |

| HT22 Mouse Hippocampal Neurons | Okadaic Acid-induced injury | 0.5, 1, 2 µM | Increased cell viability, decreased apoptosis, reduced ROS and MDA. | [1] |

| BV-2 Microglial Cells | β-Amyloid (Aβ) | Not specified | Improved cell viability, decreased production of TNF-α, IL-1β, IL-6. Mitigated oxidative stress. | [7] |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Not specified | Inhibited production of ROS, TNF-α, IL-1β, and IL-6. | [6] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Attenuated cytotoxicity, inhibited oxidative stress, activated PI3K/Akt/mTOR pathway. | [10] |

| APPswe-transfected SH-SY5Y Cells | Alzheimer's Disease Model | Not specified | Decreased expression of cGAS-STING pathway proteins and inflammatory cytokines. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of this compound.

1. Animal Model of Alzheimer's Disease (5XFAD Mice)

-

Animals: 5-month-old 5XFAD transgenic mice are commonly used, as they exhibit significant Aβ plaque pathology and cognitive decline.[8]

-

Treatment: this compound is dissolved in a vehicle (e.g., distilled water) and administered daily via oral gavage (p.o.) at a dose of 5 mg/kg. A control group receives the vehicle alone.[13]

-

Duration: Treatment is typically carried out for an extended period, such as 47 days, to assess effects on both pathology and behavior.[13]

-

Outcome Measures:

-

Behavioral Tests: Morris Water Maze is used to assess spatial learning and memory. The Nest Building Test evaluates cognitive and daily living activities.[13]

-

Histopathology: After the treatment period, brain tissue (hippocampus and cortex) is collected. Immunohistochemistry is performed to quantify Aβ plaques (using antibodies like 6E10), activated microglia (Iba1), and astrocytes (GFAP).[13]

-

Biochemical Analysis: ELISA is used to measure levels of inflammatory cytokines (TNF-α, IL-1β) in brain homogenates or serum.[8] HPLC can be used to measure neurotransmitter levels in the hippocampus.[13]

-

2. In Vitro Microglial Inflammation Assay

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stimulation: To induce an inflammatory response, cells are stimulated with β-amyloid (Aβ) oligomers or lipopolysaccharide (LPS).[6][7]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a set period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

-

Outcome Measures:

-

Cytokine Measurement: The cell culture supernatant is collected after 24 hours. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits.[7]

-

Nitric Oxide (NO) Production: NO levels in the supernatant are measured using the Griess reagent assay.[16]

-

Western Blot: Cell lysates are collected to analyze the protein expression levels of key signaling molecules, such as TLR4, p-p65, IκBα, Nrf2, and HO-1, to elucidate the mechanism of action.[7]

-

3. Measurement of Oxidative Stress

-

Cell Culture: HT22 hippocampal neurons are a common model. Oxidative stress is induced using agents like okadaic acid or H₂O₂.[1][11]

-

Treatment: Cells are treated with this compound prior to or concurrently with the oxidative insult.

-

Outcome Measures:

-

ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

-

Antioxidant Enzyme Activity: Cell lysates are analyzed for the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) using specific assay kits.[1]

-

Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured in cell lysates.[1]

-

Cell Viability: Cell viability is assessed using the MTS or MTT assay to quantify the protective effect of this compound.[2]

-

Visualizations: Pathways and Processes

Conclusion and Future Directions

The comprehensive body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its multi-target mechanism of action—concurrently mitigating neuroinflammation, oxidative stress, apoptosis, and key pathological hallmarks like Aβ accumulation—positions it as a superior candidate compared to single-target drugs. The consistent positive outcomes in both in vitro and in vivo models, coupled with a favorable preliminary safety profile, warrant further investigation.

Future research should focus on several key areas. First, studies exploring its effects on other neurodegenerative pathologies, such as tauopathies and synucleinopathies, are needed to broaden its therapeutic scope. Second, pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and delivery methods, potentially enhancing its bioavailability and efficacy. Finally, long-term safety and efficacy studies in higher-order animal models will be critical before this compound can be advanced toward clinical trials in human subjects. The evidence presented in this guide provides a solid foundation for these next steps, highlighting this compound as a natural compound of significant promise in the fight against neurodegeneration.

References

- 1. This compound stimulates AMPK activity to inhibit the neurodegeneration caused by reactive oxygen species-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Behavioral Deficits, Amyloid-β Accumulation and Mitochondrial Impairment in AD Models by Inhibiting the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 6. This compound Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits β-Amyloid-Induced Inflammation and Oxidative Stress in BV-2 Cells Via Suppressing TLR4/NF-κB Signaling Pathway and Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound protects cortical neurons against oxygen-glucose deprivation/reperfusion in neonatal hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Cognitive Impairment in Type 2 Diabetes Mellitus Mice via Regulating PI3K/Akt/GSK3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single Oral Dose Toxicity Test of this compound, a Saponin from Platycodin Radix in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Platycodigenin as Potential Drug Candidate for Alzheimer’s Disease via Modulating Microglial Polarization and Neurite Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Effects of Platycodin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D (PD), a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has emerged as a compound of significant interest in oncological research.[1] Extensive in vitro studies have demonstrated its potent anti-proliferative activities across a wide array of cancer cell lines.[2] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell proliferation. The cytotoxic effects of this compound have been established across numerous human cancer cell lines.[3] The following tables summarize the reported IC50 values for this compound in various cancer cell lines, primarily determined by the MTT assay.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | [4][5] |

| SGC-7901 | Gastric Cancer | 18.6 ± 3.9 | Not Specified | [4][5] |

| H520 | Lung Cancer | 15.86 µg/mL | 72 | [1][6] |

| U251 | Human Glioma | Dose- and time-dependent inhibition (16.3 to 163.2 µM) | 48 | [1] |

| 5637 | Bladder Cancer | 20 µg/mL (concentration used) | Not Specified | [1] |

| T24 | Bladder Cancer | Concentration-dependent decrease in viability | 48 | [7] |

| AZ521 | Gastric Cancer | IC50 values determined at 24, 48, and 72h | 24, 48, 72 | [8] |

| NUGC3 | Gastric Cancer | IC50 values determined at 24, 48, and 72h | 24, 48, 72 | [8] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Mechanisms of Anti-proliferative Action

This compound exerts its anti-cancer effects through a multi-targeted approach, influencing several key cellular processes that lead to the inhibition of cancer cell proliferation and the induction of cell death.[9][10] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and autophagy.[9][10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound eliminates cancer cells.[9] This process is initiated through multiple signaling cascades:

-

ROS Generation and Mitochondrial Dysfunction: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS).[1][4][5] This oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

-

Modulation of Apoptosis-Regulatory Proteins: The compound alters the expression of key proteins involved in apoptosis. It upregulates the expression of pro-apoptotic proteins such as Fas, Fas-ligand (FasL), and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[9]

-

Caspase Activation: The release of cytochrome c and other signaling events trigger the activation of a cascade of caspases, including caspase-3, -8, and -9.[11] Activated caspases then cleave essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[12]

Caption: Signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[8] The specific phase of cell cycle arrest can vary depending on the cancer cell type.

-

G1 Phase Arrest: In gastric cancer cells, this compound has been shown to induce arrest at the G1 phase.[3][8] This is often associated with the downregulation of c-Myc, a key regulator of cell cycle progression.[8]

-

G2/M Phase Arrest: In other cancer cell lines, this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[9][10] This effect is linked to the increased expression of transcription factor FOXO3a, p53, and p21, and a decrease in MDM2 expression.[9][10]

Caption: Mechanisms of this compound-induced cell cycle arrest.

Induction of Autophagy

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death. This compound has been shown to induce autophagy in cancer cells, which in many cases contributes to its anti-proliferative effects.[9][10] This is often mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[9][10] this compound promotes the conversion of LC3-I to LC3-II, a hallmark of autophagy, by increasing the expression of Beclin-1, Atg3, and Atg7.[9][10]

Modulation of Key Signaling Pathways

The anti-proliferative effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells.[4][5][13] By suppressing the phosphorylation of Akt and downstream effectors like mTOR, this compound can effectively block pro-survival signals and promote apoptosis.[13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. This compound can activate the JNK and p38 MAPK pathways, which are generally associated with the induction of apoptosis.[9][10] For instance, this compound can upregulate PUMA (p53 upregulated modulator of apoptosis) to induce apoptosis through the JNK1/AP-1 axis in non-small cell lung cancer.[4][5][12]

NF-κB Pathway

The NF-κB signaling pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the activity of NF-κB.[9] In some contexts, however, it can induce the activation of NF-κB, composed of p50 and p65 subunits, by stimulating IκB kinase (IKK) activity and IκBα degradation, which paradoxically contributes to its apoptotic effects in certain cell types.[9]

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-proliferative effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[7][14][15]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[14]

-

Drug Treatment: Cells are treated with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).[7][15]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][7]

-

Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).[15]

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3][15]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a bioactive component of Platycodon grandiflorum, induces cancer cell death associated with extreme vacuolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo and In Vitro Antitumor Effects of this compound, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppressive effect of this compound on bladder cancer through microRNA-129-5p-mediated PABPC1/PI3K/AKT axis inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oss.jomh.org [oss.jomh.org]

- 12. Frontiers | this compound induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 13. This compound induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 14. benchchem.com [benchchem.com]

- 15. This compound potentiates proliferation inhibition and apoptosis induction upon AKT inhibition via feedback blockade in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Platycodin D: A Dual Modulator of Apoptosis and Autophagy in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platycodin D (PD) is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, a plant with a long history in traditional medicine.[1][2] Modern pharmacological research has identified PD as a potent bioactive compound with a diverse range of effects, including significant anti-tumor activities.[1] Its oncological relevance stems from its ability to modulate fundamental cellular processes such as programmed cell death (apoptosis) and cellular recycling (autophagy).[1] this compound has been demonstrated to inhibit cancer cell proliferation, arrest the cell cycle, and impede angiogenesis, invasion, and metastasis by targeting multiple signaling pathways that are frequently dysregulated in cancer.[1] This multi-targeted capability positions this compound as a compound of significant interest for novel cancer therapeutic strategies.

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound induces apoptosis and modulates autophagy. It summarizes key quantitative findings, details common experimental protocols for investigating its effects, and visualizes the core signaling pathways involved.

Section 1: this compound-Induced Apoptosis

This compound orchestrates apoptosis in cancer cells through several interconnected signaling cascades, primarily involving the generation of reactive oxygen species (ROS), activation of MAPK pathways, and inhibition of pro-survival signals.

ROS-Dependent Inactivation of the PI3K/Akt/mTOR Pathway

One of the primary mechanisms of PD-induced apoptosis involves the generation of intracellular ROS. This increase in oxidative stress acts as a crucial upstream event that triggers the suppression of the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3]

In human prostate cancer cells, this compound treatment leads to a significant accumulation of ROS.[3] This oxidative stress, in turn, inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade.[3] The dephosphorylation and subsequent inactivation of this pathway disrupt signals that promote cell survival and proliferation, thereby tipping the balance towards apoptosis.[3] The central role of ROS is confirmed by experiments where the use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), reverses PD-induced apoptosis and restores cell viability by preventing the inactivation of the PAM pathway.[3]

Activation of the JNK1/AP-1/PUMA Axis

In non-small cell lung cancer (NSCLC) cells, this compound activates a distinct apoptotic pathway involving the c-Jun N-terminal kinase (JNK).[2][4] Treatment with PD leads to the activation of JNK1, which in turn phosphorylates c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor.[4] The activated AP-1 complex then binds to the promoter region of the p53 upregulated modulator of apoptosis (PUMA), a potent pro-apoptotic protein belonging to the BH3-only family.[2][4]

The transcriptional upregulation of PUMA is a critical step, as PUMA promotes apoptosis by disrupting mitochondrial function.[2][4] It can inhibit anti-apoptotic Bcl-2 family proteins or directly activate pro-apoptotic members like Bax, leading to the release of cytochrome c and subsequent caspase activation.[2][4] Knockdown of either JNK1 or PUMA has been shown to significantly attenuate PD-induced apoptosis, confirming the essential role of this signaling axis.[4]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The data below summarizes key findings from representative studies.

| Cell Line | Assay | Concentration (µM) | Duration (h) | Observation | Reference |

| H1299 (NSCLC) | Cell Viability (IC50) | 7.8 | 48 | 50% inhibition of cell viability. | [4] |

| H2030 (NSCLC) | Cell Viability (IC50) | 9.6 | 48 | 50% inhibition of cell viability. | [4] |

| A549 (NSCLC) | Cell Viability (IC50) | 10.3 | 48 | 50% inhibition of cell viability. | [4] |

| H1299 (NSCLC) | Annexin V/PI | 15 | 48 | ~8-fold increase in apoptotic cells. | [4] |

| H1299 (NSCLC) | Western Blot | 15 | 24 | ~12-fold increase in PUMA protein level. | [4] |

| H1299 (NSCLC) | RT-qPCR | 15 | 24 | ~19-fold increase in PUMA mRNA level. | [4] |

| PC-3 (Prostate) | MTT Assay | 30 | 48 | Significant decrease in cell viability. | [3] |

| PC-3 (Prostate) | Flow Cytometry | 30 | 48 | Marked increase in Annexin V-positive cells. | [3] |

Section 2: The Dichotomous Role of this compound in Autophagy

The role of this compound in autophagy is complex and highly context-dependent, capable of acting as both an inducer and an inhibitor of this process in different cancer types.

Induction of Autophagy

In certain cancer cells, such as NSCLC, this compound acts as a potent inducer of autophagy. This induction is primarily mediated through two key signaling pathways:

-

Inhibition of PI3K/Akt/mTOR: Similar to its effect in apoptosis, PD inhibits the PI3K/Akt/mTOR pathway. As mTOR is a master negative regulator of autophagy, its inhibition by PD relieves this suppression and initiates the autophagic process.[2][5]

-

Activation of MAPK Pathway: PD treatment increases the phosphorylation and activation of JNK and p38 MAPK.[2][5] The activation of these stress-related kinases is a known trigger for autophagy.[2]

This dual regulation leads to an upregulation of essential autophagy-related proteins (Atg), including Beclin-1, Atg3, and Atg7, and promotes the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[2][5][6]

Inhibition of Autophagy Flux

Conversely, in glioblastoma multiforme (GBM) cells, this compound functions as a late-stage autophagy inhibitor.[4] The mechanism does not involve the canonical mTOR or MAPK pathways but instead centers on the disruption of lysosomal function.[4]

PD treatment causes a significant accumulation of free cholesterol within the lysosomes of GBM cells.[4] This sequestration of cholesterol impairs the fusion of autophagosomes with lysosomes, a critical final step for the degradation of cellular cargo.[4] This blockage of "autophagy flux" leads to the accumulation of autophagosomes and the autophagy adaptor protein p62/SQSTM1.[4] The effect is more pronounced in GBM cells that overexpress the low-density lipoprotein receptor (LDLR), as PD enhances the uptake of exogenous cholesterol, further exacerbating the lysosomal cholesterol buildup and leading to cell death.[4]

Quantitative Data on this compound-Modulated Autophagy

The following table summarizes quantitative findings related to this compound's effects on autophagy markers.

| Cell Line | Assay | Concentration (µM) | Duration (h) | Observation | Reference |

| NCI-H460 (NSCLC) | Western Blot | 5-30 | 24 | Dose-dependent increase in LC3-II, Beclin-1, Atg-3, Atg-7. | [5][7] |

| A549 (NSCLC) | Western Blot | 30 | 3-24 | Time-dependent increase in LC3-II, Beclin-1, Atg-3, Atg-7. | [5][7] |

| U87MG (GBM) | Western Blot | 10 | 24 | Dose-dependent increase in LC3B-II and p62 levels. | [4] |

| U373MG (GBM) | Western Blot | 10 | 24 | Dose-dependent increase in LC3B-II and p62 levels. | [4] |

| U87MG (GBM) | Confocal Microscopy | 10 | 24 | 10.1-fold increase in GFP-LC3 puncta per cell. | [4] |

| U373MG (GBM) | Confocal Microscopy | 10 | 24 | 8.9-fold increase in GFP-LC3 puncta per cell. | [4] |

| RKO (Colorectal) | ATP Assay | 5 | 24 | ~20-25% decrease in cellular ATP levels. | [8] |

Section 3: Experimental Protocols

Investigating the effects of this compound on apoptosis and autophagy requires a suite of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

The logical flow for assessing the impact of this compound typically involves initial viability screening, followed by specific assays for apoptosis and autophagy, and finally, mechanistic studies using inhibitors and molecular probes.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1x10⁵ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA, and the reaction is stopped with complete medium. Combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[3]

Autophagy Assay (Western Blot for LC3 and p62)

This method quantifies key autophagy marker proteins. The ratio of LC3-II to LC3-I (or a loading control) indicates autophagosome formation, while p62 levels indicate autophagy flux (p62 is degraded during functional autophagy).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Quantification: Use densitometry software to quantify band intensities. Calculate the LC3-II/β-actin and p62/β-actin ratios. An increase in LC3-II suggests autophagy induction, while a concurrent increase in p62 suggests impaired autophagy flux.

Mitochondrial Function Analysis (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a Seahorse XF96 cell culture microplate and treat with this compound for 24 hours.[4]

-

Assay Preparation: One day prior, hydrate (B1144303) the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

-

Mito Stress Test: Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Place the plate in a non-CO₂ incubator for 1 hour.

-

Measurement: Load the sensor cartridge with compounds that modulate respiration (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate and cartridge into the Seahorse XF Analyzer.

-

Data Analysis: The instrument measures OCR in real-time before and after the injection of each compound to determine parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[4]

This compound is a multifaceted anti-cancer agent that effectively leverages the cellular machinery of programmed cell death. Its ability to induce apoptosis is robust, primarily driven by the induction of oxidative stress and the subsequent modulation of critical survival and death signaling pathways like PI3K/Akt/mTOR and JNK/AP-1/PUMA. The role of this compound in autophagy is more nuanced, exhibiting a striking dichotomy where it can either induce autophagy as a cell death mechanism or inhibit its final stages, leading to toxic accumulation of autophagosomes. This context-dependent activity underscores the importance of characterizing its specific effects within different tumor types. The comprehensive understanding of these mechanisms, facilitated by the protocols outlined herein, is crucial for the strategic development of this compound as a potential therapeutic agent in oncology. Further research is warranted to explore the interplay between PD-induced apoptosis and autophagy and to translate these preclinical findings into effective clinical applications.

References

- 1. Killing cancer with this compound through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways [jcancer.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin-D Induced Autophagy in Non-Small Cell Lung Cancer Cells via PI3K/Akt/mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Understanding the molecular regulatory mechanisms of autophagy in lung disease pathogenesis [frontiersin.org]

- 7. scienceopen.com [scienceopen.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Investigating the Protective Effects of this compound on Non-Alcoholic Fatty Liver Disease in a Palmitic Acid-Induced In Vitro Model [jove.com]

The Pharmacokinetic Profile and Bioavailability of Platycodin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D (PD) is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine.[1][2] Recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, the therapeutic potential of this compound is intrinsically linked to its pharmacokinetic profile and bioavailability.[1][3] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is primarily characterized by rapid absorption, but low oral bioavailability. This is largely attributed to its poor intestinal permeability and significant metabolism by the gut microbiota.[1][2][4]

Absorption

Following oral administration in rats, this compound is rapidly absorbed into the circulatory system, with detection in plasma as early as 10 minutes post-administration.[2] However, its overall absorption is hindered by low permeability across the intestinal epithelium.[1] In vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have confirmed the poor permeability of this compound.[2][4] The peak plasma concentration (Cmax) is typically reached within 30 to 75 minutes.[2] Interestingly, the absorption and pharmacokinetic parameters of this compound can be significantly influenced by its formulation, with administration as part of a Platycodi radix extract (PRE) leading to an enhanced area under the curve (AUC), Cmax, and mean residence time compared to the administration of single this compound.[2][5]

Distribution

Specific tissue distribution data for this compound is limited. However, for many natural compounds with similar characteristics administered orally, wide distribution to various tissues is observed, with concentrations varying between organs such as the liver, kidneys, and brain.[1]

Metabolism

The biotransformation by gut microbiota is a critical determinant of the fate of this compound.[1] Intestinal bacteria can hydrolyze the sugar moieties of this compound, converting it into deglycosylated metabolites.[1][6] This enzymatic transformation is significant as these metabolites often exhibit enhanced biological activity compared to the parent glycoside.[1] The metabolic transformation involves the sequential loss of sugar units linked to the aglycone at the C-3 and C-28 positions.[1][6] Studies have identified several metabolites of this compound in the gastrointestinal tract, including acetylated PD, deglucose PD, deapiose PD, and deapiose-dexylose-derhamnose PD.[7]

Excretion

Due to its low oral bioavailability, a significant portion of orally administered this compound is expected to be excreted unchanged in the feces.[1]

Bioavailability

The oral bioavailability of this compound is consistently reported to be low.[4][8] Studies in rats have demonstrated that only a small fraction of the orally administered compound reaches systemic circulation.[4] The absolute oral bioavailability of pure this compound has been reported to be as low as 0.079% and 1.89%.[4][7] When administered as part of a 3% PD extract, the oral bioavailability was found to be 0.29%.[4][9] The bioavailability of this compound can be influenced by the extraction method or co-administered compounds in Platycodon grandiflorum extracts.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | Single this compound (20 mg/kg)[2] | This compound in PRE (equivalent dose)[2] |

| Tmax (min) | 30 | 75 |

| Cmax (ng/mL) | 44.45 | 17.94 |

| AUC (0-t) (ng·h/mL) | - | Enhanced significantly |

| MRT (0-t) (h) | 1.38 ± 0.20 | 6.10 ± 1.03 |

Table 2: Oral Bioavailability of this compound in Rats

| Platycoside | Dosage (Oral) | Bioavailability (%) | Reference |

| This compound | 10 mg/kg (pure) | 0.079 | [4] |

| This compound | 500 mg/kg (in 3% PD extract) | 0.29 | [4][9] |

| This compound | - | 1.89 | [7] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1]

-

Administration: this compound is administered intravenously via the jugular vein or orally by gavage.[9]

-

Blood Sampling: Blood samples are collected from the carotid artery at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 20 hours after oral dosing).[9]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

-

Sample Analysis: The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][9]

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

-

Cell Culture: Caco-2 cells are cultured to form a confluent monolayer, which serves as a model of the intestinal epithelium.

-

Transport Study: The permeability of this compound is assessed by adding the compound to the apical side of the cell monolayer and measuring its appearance on the basolateral side over time. The permeability coefficient (Papp) is then calculated. A Papp value of less than 1 x 10⁻⁶ cm/s is indicative of poor permeability.[2]

In Vitro Microbial Metabolism Assay

-

Fecal Lysate Preparation: Fecal contents from rats are collected and prepared into a lysate to simulate the metabolic activity of the gut microbiota.

-

Incubation: this compound is incubated with the fecal lysate under anaerobic conditions.

-

Analysis: The degradation of this compound and the formation of its metabolites are monitored over time using LC-MS/MS.[10]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[11]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.[9][12]

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of this compound and its metabolites.[9]

Mandatory Visualizations

Caption: Proposed metabolic pathway of this compound by gut microbiota.

Caption: Experimental workflow for pharmacokinetic assessment of this compound.

Caption: Key signaling pathways modulated by platycosides.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption but low oral bioavailability, primarily due to poor intestinal permeability and extensive metabolism by the gut microbiota.[1][4] The biotransformation of this compound into more bioactive metabolites is a crucial area of ongoing research.[1] While the inherent bioavailability of this compound is low, formulation strategies, such as its inclusion in a whole root extract or the development of novel delivery systems, have shown promise in improving its pharmacokinetic properties.[2][13] A thorough understanding of these pharmacokinetic characteristics is essential for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of this compound. Further research should focus on detailed tissue distribution studies, the identification and pharmacological evaluation of its major metabolites, and the development of strategies to enhance its oral bioavailability.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics, intestinal absorption and microbial metabolism of single this compound in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology and mechanisms of this compound, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. phcog.com [phcog.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]

- 9. Determination of this compound and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. Validation of Analytical Method for Platycoside E and this compound in Fermented Platycodon grandiflorum Root Extract [jales.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Platycodin D from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the roots of the perennial plant Platycodon grandiflorum, commonly known as the balloon flower.[1] This natural compound has garnered significant attention within the scientific community for its extensive pharmacological activities, including anti-tumor, anti-inflammatory, and immunoregulatory properties.[1][2] Its potential as a therapeutic agent is underscored by its ability to modulate multiple critical signaling pathways that are often dysregulated in various diseases.[1] This technical guide provides an in-depth overview of the discovery of this compound, detailed protocols for its isolation and purification from its natural source, a comparative analysis of extraction yields, and a visualization of its key molecular mechanisms of action.

Discovery and Natural Source

This compound is one of the primary active saponins (B1172615) found in the roots of Platycodon grandiflorum, a plant with a long history of use in traditional medicine in East Asia.[1][3] The structural elucidation and formal characterization of this compound were described in the scientific literature as early as 1975. This foundational work established its chemical identity and paved the way for subsequent investigation into its biological activities. The primary natural source for this compound remains the root of Platycodon grandiflorum, where it exists alongside other related platycosides.[3]

Quantitative Data on Isolation

The efficiency of this compound extraction is highly dependent on the methodology employed. The selection of an optimal technique is critical for maximizing yield and purity for research and development purposes. Below is a summary of yields obtained through various extraction protocols.

| Extraction Method | Solvent/Reagent | Key Parameters | Yield of this compound (mg/g of dry root) | Reference |

| Mechanochemical-Assisted Extraction | NaOH (5% w/w), Water | 5 min grinding, 20 min extraction at room temp. | 7.16 ± 0.14 | [4] |

| Optimized Water Extraction (RSM) | Water (0% Ethanol) | 11 hours extraction at 50°C | 5.63 | [5][6][7] |

| Ultrasound-Assisted Extraction (UAE) | 10% Polyethylene Glycol (PEG) | 44 min sonication, 288 W, 30°C | 5.22 ± 0.13 | [8] |

| Soxhlet Extraction | Not specified | Standard procedure | 4.18 ± 0.11 | [4] |

| Superfine Grinding Extraction | Not specified | Standard procedure | 3.26 ± 0.12 | [4] |

| Standard Solvent Extraction | Not specified | Oven drying at 60°C prior to extraction | 0.83 (0.083%) | [9] |

Experimental Protocols

Protocol 1: Solvent Extraction and Partitioning

This protocol describes a conventional method for extracting and performing a preliminary purification of total saponins, including this compound.

-

Preparation of Plant Material : Dry the roots of Platycodon grandiflorum and grind them into a coarse powder (20-40 mesh).[10]

-

Ultrasonic-Assisted Extraction :

-

Macerate the powdered root material in 70% ethanol (B145695) or methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[10][11]

-

Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 50°C) and sonicate for 60 minutes to improve extraction efficiency.[10]

-

Filter the mixture through filter paper to separate the extract from the solid residue.[10]

-

Repeat the extraction process on the residue two additional times with fresh solvent.[10][11]

-

-

Solvent Evaporation : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. The temperature should not exceed 50-60°C.[10][12]

-

Preliminary Purification via Solvent Partitioning :

-

Degreasing : Suspend the crude extract in distilled water. Partition this aqueous suspension against n-hexane in a separatory funnel to remove lipids and other non-polar compounds. The n-hexane layer should be discarded.[10]

-

Fractionation : Sequentially partition the remaining aqueous layer with ethyl acetate (B1210297) to remove compounds of intermediate polarity. The ethyl acetate fraction is collected separately.[10]

-

Saponin Enrichment : Partition the remaining aqueous layer with water-saturated n-butanol. The saponins, including this compound, will move into the n-butanol layer. Repeat this step 3-5 times and combine the n-butanol fractions.[10][13]

-

Evaporate the n-butanol fraction to dryness to obtain a crude saponin-rich extract.[13]

-

Protocol 2: Mechanochemical-Assisted Extraction (High Yield)

This method utilizes mechanical force to enhance extraction efficiency, resulting in higher yields with environmentally friendly solvents.

-

Preparation : Mix powdered Platycodon grandiflorum root with sodium hydroxide (B78521) (NaOH) at a 5% reagent-to-material ratio (w/w).[4]

-

Milling : Grind the mixture in a planetary ball mill for 5 minutes.[4]

-

Extraction :

-

Transfer the milled powder to an extraction vessel.

-

Add water at a material-to-water ratio of 1:30 (g/mL) and stir at room temperature for 20 minutes.[4]

-

-

Acidification and Recovery :

-

Filter the mixture to remove solid residue.

-

Adjust the pH of the filtrate to 3.5 to precipitate the acidic saponins.[4]

-

Collect the precipitate, which contains the enriched this compound fraction.

-

Protocol 3: Purification by Chromatography

Following initial extraction, chromatographic methods are essential for isolating this compound to a high degree of purity.

-

Column Chromatography (Initial Separation) :

-

Stationary Phase : Pack a glass column with silica (B1680970) gel, which serves as the polar stationary phase.[14]

-

Sample Loading : Dissolve the crude saponin-rich extract (from Protocol 1 or 2) in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel column.[14]

-

Elution : Begin elution with a mobile phase of lower polarity (e.g., a mixture of chloroform (B151607) and methanol) and gradually increase the polarity by increasing the proportion of methanol.

-

Fraction Collection : Collect the eluate in sequential fractions. Monitor the composition of these fractions using Thin Layer Chromatography (TLC).[14]

-

Combine fractions containing this compound, identified by comparison with a standard.

-

-

Semi-Preparative High-Performance Liquid Chromatography (SP-HPLC) (Final Purification) :

-

System : Use an HPLC system equipped with a preparative C18 column (e.g., 250mm x 9mm, 10 μm).[11]

-

Sample Preparation : Dissolve the enriched fraction from column chromatography in the initial mobile phase (e.g., 40% methanol in water).[11]

-

Mobile Phase and Gradient : Employ a binary gradient of water (A) and methanol (B). A typical gradient might be: 0–15 min, 40–45% B; 15–30 min, 45–55% B.[11]

-